molecular formula C23H27NO3 B12599012 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-28-2

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide

Cat. No.: B12599012
CAS No.: 644979-28-2
M. Wt: 365.5 g/mol
InChI Key: RHLMWTZSQQBDPB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methoxy-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with cyclohexylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of the carbonyl group can produce an amine derivative.

Scientific Research Applications

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence its overall conformation and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure but with an additional methoxy group.

    3-Acetoxy-2-methylbenzamide: Features an acetoxy group instead of a methoxy group.

    N-(4-Methylbenzoyl)cyclohexylamine: Lacks the methoxy and methyl groups on the benzamide core.

Uniqueness

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding, the methyl group can influence lipophilicity, and the cyclohexyl group can affect the compound’s overall three-dimensional structure.

Properties

CAS No.

644979-28-2

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-16-10-12-18(13-11-16)21(25)23(14-5-4-6-15-23)24-22(26)19-8-7-9-20(27-3)17(19)2/h7-13H,4-6,14-15H2,1-3H3,(H,24,26)

InChI Key

RHLMWTZSQQBDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

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